3-Amino-2-bromo-5-chloropyridine 3-Amino-2-bromo-5-chloropyridine
Brand Name: Vulcanchem
CAS No.: 90902-83-3
VCID: VC1998560
InChI: InChI=1S/C5H4BrClN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2
SMILES: C1=C(C=NC(=C1N)Br)Cl
Molecular Formula: C5H4BrClN2
Molecular Weight: 207.45 g/mol

3-Amino-2-bromo-5-chloropyridine

CAS No.: 90902-83-3

Cat. No.: VC1998560

Molecular Formula: C5H4BrClN2

Molecular Weight: 207.45 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-2-bromo-5-chloropyridine - 90902-83-3

Specification

CAS No. 90902-83-3
Molecular Formula C5H4BrClN2
Molecular Weight 207.45 g/mol
IUPAC Name 2-bromo-5-chloropyridin-3-amine
Standard InChI InChI=1S/C5H4BrClN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2
Standard InChI Key AZOXQBMBDRLSCQ-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1N)Br)Cl
Canonical SMILES C1=C(C=NC(=C1N)Br)Cl

Introduction

Physical and Chemical Properties

Physical Properties

The physical properties of 3-amino-2-bromo-5-chloropyridine are summarized in Table 1 below:

PropertyValueReference
Molecular FormulaC5H4BrClN2C_5H_4BrClN_2
Molecular Weight207.46 g/mol
AppearanceLight yellow to brown crystalline powder
Melting Point141–146 °C
Boiling Point (Predicted)312.7 ± 37.0 °C
Density1.834 ± 0.06 g/cm³
SolubilityLimited data; varies by solvent
λmax_{max} (UV-vis)314 nm (in ethanol)

The compound's light yellow to brown coloration is typical for halogenated aromatic amines. Its relatively high melting point reflects the strong intermolecular interactions due to hydrogen bonding from the amino group and dipole-dipole interactions involving the halogens.

Chemical Properties

Chemically, 3-amino-2-bromo-5-chloropyridine exhibits the following characteristics:

  • Acidity/Basicity: The amino group contributes basicity to the molecule, with a predicted pKa value of -0.54 ± 0.10 .

  • Reactivity: The bromine and chlorine atoms are reactive sites for nucleophilic substitution reactions or palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling .

  • Stability: The compound is stable under standard laboratory conditions but should be stored under inert gas (e.g., nitrogen or argon) at low temperatures (2–8 °C) to prevent degradation .

Synthesis of 3-Amino-2-Bromo-5-Chloropyridine

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives or halogenated precursors.

Method A: Bromination and Amination

One commonly reported method involves bromination followed by amination:

  • Bromination of a chlorinated pyridine precursor using bromine and phosphorus(III) bromide.

  • Reduction or substitution reactions to introduce the amino group using reagents like iron turnings in acetic acid .

Method B: Diazotization

An alternative route employs diazotization reactions:

  • Starting with a chlorinated pyridine derivative.

  • Diazotization followed by substitution with bromine to yield the desired product .

These methods highlight the versatility of halogenated pyridines as intermediates in organic synthesis.

Yield Optimization

The yield of these reactions depends on factors such as reaction temperature, solvent choice, and reagent purity:

  • Typical yields range from moderate to high (~70–80%) depending on reaction conditions .

  • Mild reaction conditions are preferred to minimize side-product formation and facilitate purification.

Applications of 3-Amino-2-Bromo-5-Chloropyridine

Pharmaceutical Intermediates

This compound is a key intermediate in synthesizing antibacterial agents such as PC190723, which targets bacterial cell division proteins . Its halogenated structure enables further derivatization into bioactive molecules.

Agrochemical Development

Halogenated pyridines are valuable scaffolds for designing herbicides and fungicides due to their ability to interact with biological targets selectively.

Material Science

In materials science, derivatives of this compound are explored for their electronic properties, making them candidates for organic semiconductors or light-emitting diodes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator